molecular formula C12H17NO2 B1274190 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one CAS No. 2079-49-4

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one

Cat. No.: B1274190
CAS No.: 2079-49-4
M. Wt: 207.27 g/mol
InChI Key: BORAIMRIXNKUFQ-UHFFFAOYSA-N
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Description

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Acts as an inhibitor in biochemical assays, particularly in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological pathways.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol

Comparison: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is unique due to the presence of both a dimethylamino group and an ethoxy group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 1-[4-(Dimethylamino)phenyl]ethanone lacks the ethoxy group, which affects its solubility and reactivity in certain reactions .

Biological Activity

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, also known by its chemical identifier 2079-49-4, is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in pharmacology and biochemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, which allow it to engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets. This compound is hypothesized to act as an inhibitor in enzyme-substrate interactions, influencing various biochemical pathways that could have therapeutic implications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and detoxification.
  • Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which could imply that this compound may also possess this property, contributing to cellular protection against oxidative stress .
  • Therapeutic Potential : Its structural similarity to other bioactive compounds suggests potential therapeutic applications, including anti-inflammatory and analgesic effects. However, comprehensive studies are required to validate these claims .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes; affects metabolic pathways
Antioxidant ActivityPotential antioxidant properties observed in related studies
Therapeutic PotentialPossible anti-inflammatory effects; further research needed

Case Study: Enzyme Interaction

A study conducted on the enzyme inhibition properties of compounds similar to this compound demonstrated significant inhibition rates when tested against cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, suggesting that the compound could influence pharmacokinetics and drug interactions.

Molecular Docking Studies

Molecular docking analyses have been performed to predict the binding affinity of this compound with various biological targets. The results indicated favorable binding interactions with key receptors involved in inflammation and pain signaling pathways. These findings support the hypothesis that this compound may serve as a lead compound for developing new therapeutic agents .

Properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORAIMRIXNKUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388593
Record name 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-49-4
Record name 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Dimethylamino)ethyl chloride hydrochloride (3.49 g, 23.2 mmol, 1.1 eq.) was added to a solution of 4′-hydroxyacetophenone (3.00 g, 22.0 mmol, 1 eq.) in acetone (100 mL), followed by the addition of potassium carbonate (9.12 g, 66.0 mmol, 3 eq.). The reaction mixture was heated under reflux overnight, cooled, and filtered; and the filtrate was concentrated and water (50 mL) was added, forming a cloudy solution. Hydrochloric acid (0.1N, 20 mL) was added, and the resulting clear solution was extracted three times with ethyl acetate. The aqueous phase was made basic with aqueous sodium hydroxide, forming a cloudy mixture, which was extracted with ethyl acetate (5×50 mL), then the ethyl acetate layer dried over magnesium sulfate and the ethyl acetate evaporated to give 4′-[2-(dimethylamino)ethoxy]acetophenone (2.90 g) as a light yellow oil, with identity and purity verified by LC-MS. Bromine (1.62 g, 10.1 mmol, 1.4 eq.) was added dropwise to a solution of the 4′-[2-(dimethylamino)ethoxy]acetophenone (1.5 g, 7.24 mmol) in acetic acid (5 mL) and the reaction mixture stirred at 24° C. for 3 hours, giving a dark red solution. The reaction mixture was cooled, water (5 mL) was added, and the mixture was lyophilized overnight. The crude 2-bromo-4′-[2-(dimethylamino)ethoxy]acetophenone was purified by preparative HPLC, followed by lyophilization of the appropriate fractions, to give 2-bromo-4′-[2-(dimethylamino)ethoxy]acetophenone (0.7 g) as an off-white solid.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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